molecular formula C9H10ClNO B13436940 2-Amino-1-(2-chlorophenyl)propan-1-one

2-Amino-1-(2-chlorophenyl)propan-1-one

Cat. No.: B13436940
M. Wt: 183.63 g/mol
InChI Key: FWTDOKPYKLSPHU-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H10ClNO It is a derivative of cathinone, a naturally occurring stimulant found in the khat plant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chlorophenyl)propan-1-one typically involves the reaction of 2-chlorobenzaldehyde with nitroethane to form 2-nitro-1-(2-chlorophenyl)propene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-chlorophenylacetone or 2-chlorophenylacetic acid.

    Reduction: Formation of 2-amino-1-(2-chlorophenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(2-chlorophenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chlorophenyl)propan-1-one involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in stimulant effects similar to those of other cathinone derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2-chlorophenyl)propan-1-one is unique due to the presence of the chlorine atom, which can influence its pharmacological properties and reactivity in chemical reactions. This structural feature distinguishes it from other similar compounds and may contribute to its specific effects and applications.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-amino-1-(2-chlorophenyl)propan-1-one

InChI

InChI=1S/C9H10ClNO/c1-6(11)9(12)7-4-2-3-5-8(7)10/h2-6H,11H2,1H3

InChI Key

FWTDOKPYKLSPHU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1Cl)N

Origin of Product

United States

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